molecular formula C22H23N3OS B5620376 5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-4-methyl-1,3-thiazol-2-amine

5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-4-methyl-1,3-thiazol-2-amine

Cat. No. B5620376
M. Wt: 377.5 g/mol
InChI Key: CLFQUGXLZSNQIZ-UHFFFAOYSA-N
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Description

The compound 5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-4-methyl-1,3-thiazol-2-amine belongs to a class of chemicals that have garnered interest for their potential in various fields due to unique structural elements. While the specific compound's direct studies are scarce, related research on thiadiazole and thiazol derivatives provides insights into the synthesis methods, molecular structure, and properties.

Synthesis Analysis

The synthesis of related thiazol and thiadiazole derivatives often involves catalyzed reactions and cyclization processes. For instance, compounds within this chemical class have been synthesized through Mn(II) catalyzed reactions, resulting in structures stabilized by hydrogen bonding and crystallizing in monoclinic systems (Dani et al., 2013). Similar methodologies could potentially apply to the synthesis of this compound, involving key steps like cyclization and condensation in the presence of catalysts.

Molecular Structure Analysis

The molecular structure of thiadiazole and thiazol derivatives often shows interesting features such as intramolecular and intermolecular hydrogen bonding. The geometry optimization and electronic transition studies provide insights into their stability and electronic properties. For example, compounds have been optimized using DFT methods, revealing their geometric parameters and stability indicated by negative HOMO and LUMO energies (Dani et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving thiazol derivatives can lead to various functional groups and structural changes. For example, 1,3-Dipolar Cycloaddition of Azides and Thiones can yield N-(1,3-Thiazol-5(4H)-ylidene)amines, demonstrating the reactivity of such compounds towards the formation of scarcely investigated thiazole derivatives (Pekcan & Heimgartner, 1988).

Physical Properties Analysis

The crystalline structure and phase, along with vibrational frequencies and NMR chemical shift values, provide a comprehensive understanding of the physical properties of thiazol derivatives. Studies involving single-crystal X-ray diffraction and spectroscopic techniques have elucidated the molecular geometry, contributing to the understanding of how structural variations affect physical properties (Özdemir et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by molecular structure and substituent effects. Research on similar compounds has shown how electron-donating and withdrawing groups affect properties like free radical scavenging, antimicrobial, and antitumor activities (Paulrasu et al., 2014). These studies highlight the potential for functionalization and modification to tailor the chemical properties of thiazol derivatives for specific applications.

properties

IUPAC Name

(2-amino-4-methyl-1,3-thiazol-5-yl)-(3,3-diphenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-16-19(27-21(23)24-16)20(26)25-14-8-13-22(15-25,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-15H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFQUGXLZSNQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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